

Spectroscopic Analysis of Bisacurone C: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bisacurone C*

Cat. No.: *B1162310*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Bisacurone C**, a bisabolane-type sesquiterpenoid isolated from various *Curcuma* species. The document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the identification and characterization of this compound. Detailed experimental protocols and data interpretation are included to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Bisacurone C is a bioactive natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering effects.[1][2] Accurate structural elucidation and purity assessment are critical for advancing its research and development. This guide focuses on the application of key spectroscopic techniques—NMR, MS, and IR—to unambiguously characterize **Bisacurone C**.

Spectroscopic Data

The spectroscopic data presented herein is compiled from the isolation and structural elucidation of **Bisacurone C** from *Curcuma soloensis*. [3]

Mass spectrometry of **Bisacurone C** was conducted using Electron Ionization (EI). The mass spectrum revealed a molecular ion peak that suggests a molecular formula of C₁₅H₂₄O₃ with

a molecular weight of 252 g/mol [\[3\]](#) However, under gas chromatography-mass spectrometry (GC-MS) conditions, a peak at m/z 216 is often observed, corresponding to the loss of two water molecules.[\[3\]](#)

Table 1: Mass Spectrometry Data for **Bisacurone C**

Parameter	Value	Reference
Molecular Formula	C15H24O3	[3]
Molecular Weight	252 g/mol	[3]
Observed $[M-2H_2O]^+$	216 m/z	[3]
Other Fragments	201, 173, 159, 145, 132, 119, 105, 91, 83 (100%), 65, 55, 39 m/z	[3]

The IR spectrum of **Bisacurone C** provides information about its functional groups. The presence of a broad absorption band indicates a hydroxyl group, while a strong absorption suggests a carbonyl group.[\[3\]](#)

Table 2: Infrared (IR) Spectroscopy Data for **Bisacurone C**

Wavenumber (cm ⁻¹)	Functional Group	Reference
3385	O-H (Hydroxyl)	[3]
2960, 2930	C-H (Aliphatic)	[3]
1678	C=O (Carbonyl)	[3]
1600	C=C (Alkene)	[3]

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are crucial for the complete structural assignment of **Bisacurone C**.[\[3\]](#) The data reveals the presence of 15 carbon atoms and 24 hydrogen atoms.[\[3\]](#)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for **Bisacurone C** (in CDCl₃)[\[3\]](#)

Carbon No.	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH)
1	42.13	1.85 (m)
2	26.32	1.95 (m)
3	40.98	1.55 (m)
4	200.12	-
5	126.84	5.85 (s)
6	162.15	-
7	72.12	-
8	35.12	1.65 (m)
9	22.45	1.45 (m)
10	38.15	1.75 (m)
11	70.12	-
12	29.87	1.25 (s)
13	29.87	1.25 (s)
14	23.82	1.80 (s)
15	23.82	1.30 (s)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **Bisacurone C**.

Bisacurone C should be isolated and purified to >95% purity, as determined by HPLC or qNMR, prior to spectroscopic analysis. The sample should be dried under high vacuum to remove residual solvents.

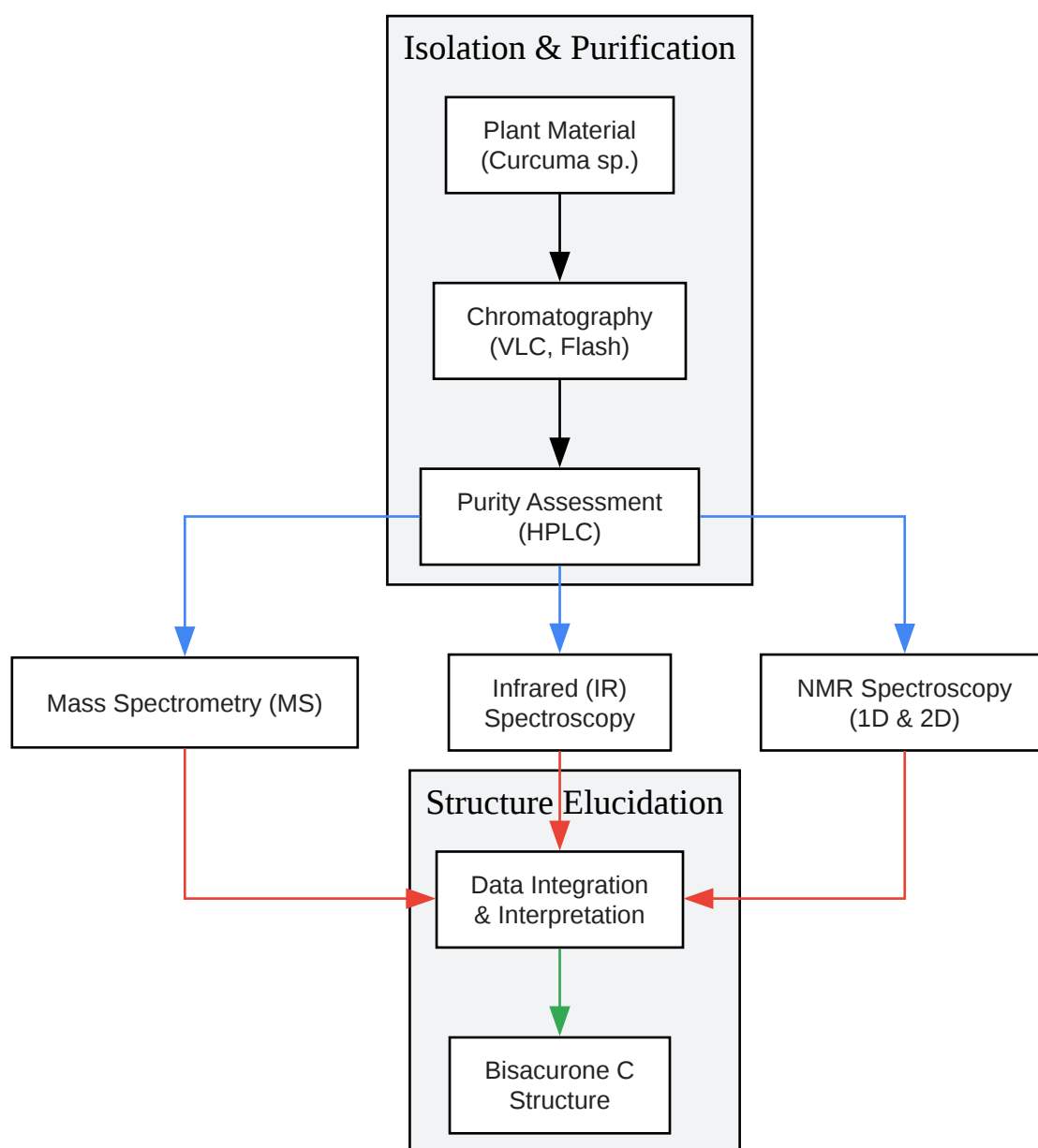
- Instrument: A GC-MS system equipped with an EI source.
- Column: A non-polar capillary column (e.g., DB-1).

- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (70 eV).
 - Mass Range: m/z 35-500.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
- Sample Preparation: Dissolve approximately 5-10 mg of **Bisacurone C** in 0.5 mL of CDCl₃.
- Experiments:
 - ¹H NMR: Acquire a standard proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.^[4]

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the carbon skeleton.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Bisacurone C**.

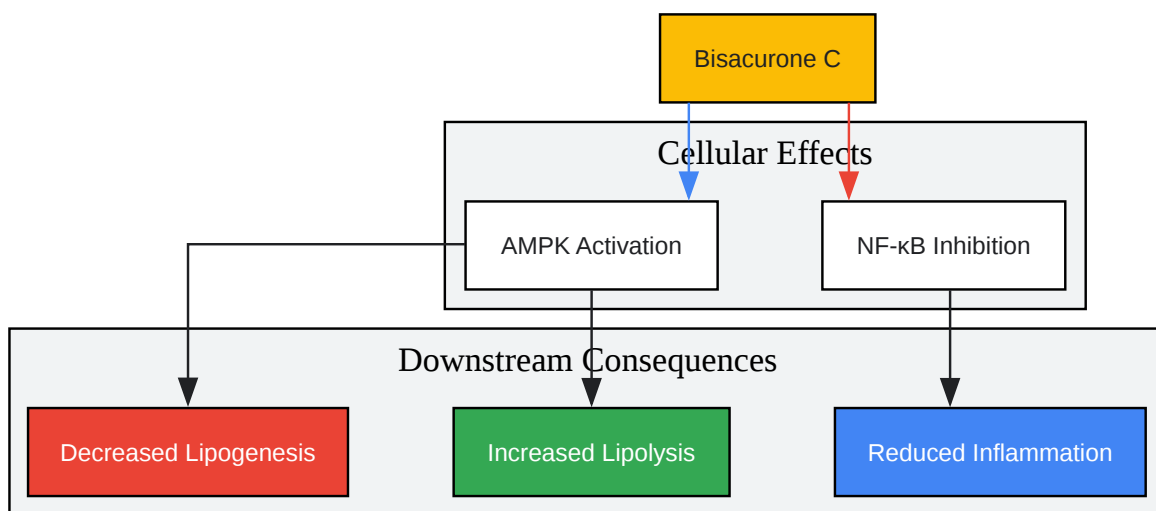


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Caption: Workflow for the isolation and spectroscopic characterization of **Bisacurone C**.

Signaling Pathway Involvement

Bisacurone C has been shown to modulate signaling pathways related to lipid metabolism and inflammation. For instance, it can influence the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.



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Caption: Simplified signaling pathways modulated by **Bisacurone C**.

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